5-Fluoropyridine-2-sulfonyl chloride
Overview
Description
5-Fluoropyridine-2-sulfonyl chloride is an organofluorine compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a sulfonyl chloride group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoropyridine-2-sulfonyl chloride typically involves the fluorination of pyridine derivatives followed by sulfonylation. One common method is the diazotization of 2-aminopyridine derivatives followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . The resulting fluoropyridine can then be treated with chlorosulfonic acid (ClSO3H) to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination and sulfonylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Fluoropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The fluorine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Reaction conditions typically involve the use of organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) and may require the presence of a base such as triethylamine (TEA) to facilitate the reaction.
Major Products Formed
The major products formed from reactions with this compound include sulfonamides, sulfonate esters, and sulfonyl thiols. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
5-Fluoropyridine-2-sulfonyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including potential drugs for the treatment of various diseases.
Industry: The compound is utilized in the production of specialty chemicals, including agrochemicals and materials with advanced properties.
Mechanism of Action
The mechanism of action of 5-Fluoropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The sulfonyl chloride group acts as an electrophile, facilitating the substitution reactions that result in the modification of the target molecule. The fluorine atom on the pyridine ring can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
5-Chloropyridine-2-sulfonyl chloride: Contains a chlorine atom instead of a fluorine atom, which can affect its reactivity and the properties of the resulting products.
5-Bromopyridine-2-sulfonyl chloride: Similar to the chlorinated derivative but with a bromine atom, leading to different reactivity and applications.
Uniqueness
5-Fluoropyridine-2-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group
Properties
IUPAC Name |
5-fluoropyridine-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-11(9,10)5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUCBCYWMHYLMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733755 | |
Record name | 5-Fluoropyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060802-47-2 | |
Record name | 5-Fluoropyridine-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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